molecular formula C20H23N3O3 B1669605 Crebinostat

Crebinostat

Cat. No.: B1669605
M. Wt: 353.4 g/mol
InChI Key: AEIVDBATQVVQFS-RCCKNPSSSA-N
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Description

Crebinostat is a novel cognitive enhancer that functions as an inhibitor of histone deacetylase activity. It modulates chromatin-mediated neuroplasticity, which is crucial for long-term memory formation. This compound has shown promise in enhancing cognitive functions and has potential therapeutic applications for cognitive disorders involving aberrant neuroplasticity .

Mechanism of Action

Mode of Action

This compound interacts with its targets, the HDACs, by inhibiting their deacetylase activity . This inhibition leads to an increase in the acetylation of histones H3 and H4 . Acetylation of histones is associated with gene activation, thus this compound modulates gene expression by altering the acetylation status of histones .

Biochemical Pathways

This compound’s action on HDACs affects the regulation of gene expression and other mechanisms integral to neuroplasticity . It enhances the expression of the cAMP response element-binding protein (CREB) target gene Egr1 (early growth response 1) . CREB is a cellular transcription factor that binds to certain DNA sequences called cAMP response elements (CRE), thereby increasing or decreasing the transcription of downstream genes .

Pharmacokinetics

It is noted that this compound has been systemically administered to mice for a ten-day period, suggesting that it has suitable bioavailability for in vivo studies .

Result of Action

This compound’s action results in enhanced memory formation, as demonstrated in a hippocampus-dependent, contextual fear conditioning paradigm in mice . It also increases the density of synapsin-1 punctae along dendrites in cultured neurons . Synapsin-1 is a neuron-specific protein associated with the regulation of neurotransmitter release, indicating that this compound may influence synaptic plasticity .

Action Environment

Given that this compound’s effects have been observed in both in vitro (cell culture) and in vivo (mouse) models , it can be inferred that it is effective in different biological environments.

Biochemical Analysis

Biochemical Properties

Crebinostat interacts with several enzymes and proteins, particularly histone deacetylases (HDACs). It has been found to inhibit the deacetylase activity of class I HDACs 1, 2, 3, and class IIb HDAC6 . This interaction with HDACs leads to an increase in the acetylation of histones, a modification that is associated with increased gene expression .

Cellular Effects

In cellular processes, this compound has been shown to have significant effects. In cultured mouse primary neurons, this compound potently induced acetylation of both histone H3 and histone H4, as well as enhanced the expression of the CREB target gene Egr1 (early growth response 1) . These changes influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of HDACs. By inhibiting these enzymes, this compound increases the acetylation of histones, which in turn leads to changes in gene expression . This can result in the activation or inhibition of various cellular pathways, depending on the specific genes affected .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies where mice were systemically administered this compound for a ten-day period. These mice exhibited enhanced memory, suggesting that the effects of this compound on cellular function can persist over time .

Metabolic Pathways

Given its role as an HDAC inhibitor, it is likely that this compound interacts with various enzymes and cofactors involved in the regulation of gene expression .

Transport and Distribution

Given its role in influencing gene expression, it is likely that this compound is able to penetrate the cell membrane and exert its effects within the cell .

Subcellular Localization

Given its role as an HDAC inhibitor, it is likely that this compound is localized to the nucleus where it can interact with histones and influence gene expression .

Chemical Reactions Analysis

Types of Reactions

Crebinostat undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide.

    Reducing agents: Such as sodium borohydride.

    Substitution reagents: Such as alkyl halides.

Major Products Formed

The major products formed from these reactions include various acetylated histones, which play a crucial role in gene expression and neuroplasticity .

Scientific Research Applications

Crebinostat has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Vorinostat: Another histone deacetylase inhibitor with similar cognitive-enhancing properties.

    Trichostatin A: A well-known histone deacetylase inhibitor used in research.

    Romidepsin: A histone deacetylase inhibitor with applications in cancer therapy.

Uniqueness of Crebinostat

This compound is unique in its potent inhibition of specific histone deacetylases and its ability to enhance memory and synaptic plasticity. Unlike other similar compounds, this compound has shown a robust activation of CREB-mediated transcription and a significant increase in the density of synapsin-1 punctae along dendrites in cultured neurons .

Properties

IUPAC Name

N'-hydroxy-N-[(E)-(4-phenylphenyl)methylideneamino]heptanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-19(9-5-2-6-10-20(25)23-26)22-21-15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1,3-4,7-8,11-15,26H,2,5-6,9-10H2,(H,22,24)(H,23,25)/b21-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIVDBATQVVQFS-RCCKNPSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.